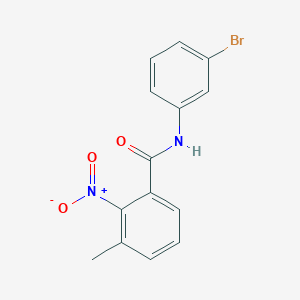
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide, also known as BPN or NSC 203724, is a chemical compound with potential applications in scientific research. It is a member of the nitrobenzamide family, which has been studied for their potential as anticancer agents.
Mechanism of Action
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is believed to exert its effects by binding to the DNA molecule and interfering with the activity of topoisomerases. This can lead to the accumulation of DNA damage and the activation of cell death pathways. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-methyl-2-nitrobenzamide can induce apoptosis in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of tumor cells in animal models. N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been found to have low toxicity in vitro and in vivo, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is its ability to selectively induce apoptosis in cancer cells, making it a potential anticancer agent. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several areas of future research that could be pursued with N-(3-bromophenyl)-3-methyl-2-nitrobenzamide. One potential direction is to investigate its mechanism of action in more detail, in order to better understand how it interacts with DNA and topoisomerases. Another direction could be to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies could be conducted to determine the safety and efficacy of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide in human clinical trials.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 3-bromoaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
Scientific Research Applications
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential as a DNA-binding agent and as an inhibitor of topoisomerases, enzymes that are involved in DNA replication and transcription. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(3-bromophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYXSIYGHIKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)
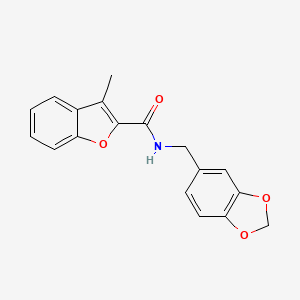
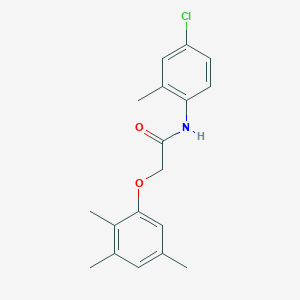

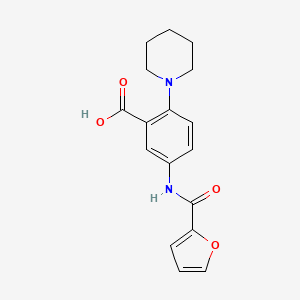

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
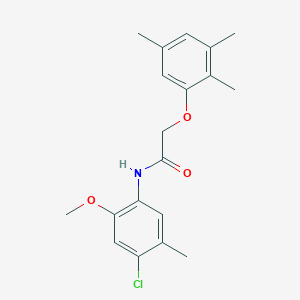

![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
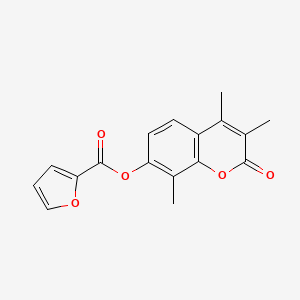
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)